N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide (CAS: 918493-46-6) is a synthetic small molecule featuring a hybrid structure combining an indole core modified with a benzenesulfonyl group, a chlorine substituent at position 5, and a 4-cyanobenzamide moiety at position 2. The benzenesulfonyl group enhances metabolic stability, while the chloro and cyano substituents may influence electronic properties and binding affinity to biological targets.
Properties
CAS No. |
918493-46-6 |
|---|---|
Molecular Formula |
C22H14ClN3O3S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide |
InChI |
InChI=1S/C22H14ClN3O3S/c23-16-10-11-19-18(12-16)20(30(28,29)17-4-2-1-3-5-17)21(25-19)26-22(27)15-8-6-14(13-24)7-9-15/h1-12,25H,(H,26,27) |
InChI Key |
YVDCCTZVRZJKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.
Formation of the Cyanobenzamide Moiety: The cyanobenzamide group can be introduced through a nucleophilic substitution reaction, where a cyanobenzoyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other 4-cyanobenzamide derivatives, such as N-[3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide (CAS: 90290-93-0), also listed in the provided evidence . Below is a detailed comparison based on available
Table 1: Key Differences Between Target Compound and Analogues
| Property | N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide | N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide |
|---|---|---|
| CAS Number | 918493-46-6 | 90290-93-0 |
| Core Structure | Indole with benzenesulfonyl and chloro substituents | Phenylprop-1-en-2-yl with butylamino and oxo groups |
| Functional Groups | Sulfonyl, chloro, cyano | Amide, butylamino, cyano |
| Potential Applications | Likely protease inhibitors or kinase modulators | Possible intermediates for peptidomimetics or enzyme substrates |
| Molecular Weight | Estimated ~450–470 g/mol (exact value unavailable) | Estimated ~350–370 g/mol (exact value unavailable) |
Key Observations:
This may enhance target selectivity in enzyme inhibition .
Substituent Effects: The chlorine atom in the indole ring (position 5) likely increases lipophilicity and metabolic stability, whereas the butylamino group in the analogue may improve solubility but reduce membrane permeability.
Synthetic Utility : Both compounds serve as intermediates, but the indole derivative’s complexity suggests utility in oncology or inflammation research, while the phenylpropene derivative may be more suited for peptide-like modifications.
Research Findings and Limitations
- Available Data: Direct comparative pharmacological or biochemical studies between these compounds are scarce in publicly accessible literature.
- Hypothetical Applications: The sulfonyl group in the target compound may mimic natural sulfated tyrosine residues, making it a candidate for targeting sulfotransferases or GPCRs. The butylamino analogue’s amide and ene groups could facilitate hydrogen bonding, relevant to protease inhibition.
Q & A
Q. What are the common synthetic routes for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide, and what critical parameters influence yield?
The synthesis typically involves multi-step protocols:
- Indole Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Fischer indole synthesis).
- Sulfonylation : Introduction of the benzenesulfonyl group at the indole C3 position using sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) .
- Benzamide Coupling : Amidation of the indole nitrogen with 4-cyanobenzoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions .
Critical Parameters : - Temperature control during sulfonylation to avoid side reactions.
- Catalyst selection (e.g., DMAP for amidation efficiency).
- Purification via column chromatography to isolate intermediates with ≥95% purity .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
- HPLC-MS : Quantifies purity and detects degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; deuterated DMSO is preferred for solubility .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates crystal packing interactions .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to decomposition temperatures (~250°C) .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?
Discrepancies in bond lengths/angles may arise from:
- Disorder in Crystal Lattice : Refine models using SHELXL with anisotropic displacement parameters .
- Hydrogen Bonding Variability : Compare multiple datasets collected at different temperatures (e.g., 100 K vs. 298 K) to identify dynamic interactions .
- Validation Tools : Use checkCIF/PLATON to flag outliers (>3σ) in torsion angles or van der Waals clashes .
Q. What methodological approaches are used to evaluate the kinase inhibition potential of this compound?
- In Vitro Kinase Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization .
- Molecular Docking : Perform simulations with AutoDock Vina to predict binding poses in ATP-binding pockets; validate with mutagenesis studies .
- Cellular Profiling : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating results with kinase inhibition data .
Q. How can researchers address contradictions in reported pharmacological activities of sulfonamide derivatives like this compound?
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay durations) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in vivo vs. in vitro activity .
- Off-Target Screening : Use proteome-wide affinity chromatography to rule out non-specific interactions .
Methodological Considerations for Experimental Design
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
- Flow Chemistry : Continuous synthesis of the indole core reduces batch-to-batch variability .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation to improve environmental safety .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., molar ratios, stirring speed) .
Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
